![molecular formula C5HBr2Cl2N B3037709 2,6-Dibromo-3,5-dichloropyridine CAS No. 55304-78-4](/img/structure/B3037709.png)
2,6-Dibromo-3,5-dichloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dibromo-3,5-dichloropyridine involves specific reactions and conditions. One method to obtain this compound is through the Suzuki-Miyaura reaction. Starting with 3,5-dibromo-2,6-dichloropyridine, the reaction proceeds with the use of palladium catalysts, boronic acids, and appropriate bases. The product is isolated as a colorless solid .
Scientific Research Applications
C5HBr2Cl2N\text{C}_5\text{HBr}_2\text{Cl}_2\text{N}C5HBr2Cl2N
, exhibits intriguing properties that have captured the attention of researchers across various fields. Below, I’ve outlined six unique applications:Sonogashira Cross-Coupling Reactions
Background::- Researchers have developed a method to synthesize alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine using Sonogashira cross-coupling reactions .
Suzuki–Miyaura Reactions
Background::Safety and Hazards
Mechanism of Action
Target of Action
2,6-Dibromo-3,5-dichloropyridine is primarily used as a reagent in the synthesis of tetraarylpyridines . Its primary targets are the carbon atoms at the 3 and 5 positions of the pyridine ring .
Mode of Action
The compound interacts with its targets through Suzuki–Miyaura reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide (or triflate) catalyzed by a palladium(0) complex .
Biochemical Pathways
The Suzuki–Miyaura reaction is a key step in the synthesis of biaryl compounds, which are structural units of many pharmaceuticals and natural products . The reaction of 2,6-Dibromo-3,5-dichloropyridine with boronic acids via Suzuki–Miyaura coupling leads to the formation of 3-aryl- and 3,5-diarylpyridines .
Result of Action
The result of the compound’s action is the formation of 3-aryl- and 3,5-diarylpyridines . These compounds are important intermediates in the synthesis of various biologically active compounds.
Action Environment
The efficacy and stability of 2,6-Dibromo-3,5-dichloropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the yield and selectivity of the reaction .
properties
IUPAC Name |
2,6-dibromo-3,5-dichloropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2Cl2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNZMNTPXCGHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Br)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-3,5-dichloropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.